Lesogaberan napadisylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lesogaberan napadisylate, also known as AZD-3355 napadisylate, is a potent and selective agonist of gamma-aminobutyric acid type B (GABA B) receptors. It was developed by AstraZeneca for the treatment of gastroesophageal reflux disease (GERD). The compound is known for its peripheral mode of action, inhibiting transient lower esophageal sphincter relaxation, which is a major mechanism behind GERD .
Preparation Methods
The synthesis of Lesogaberan napadisylate involves multiple steps, starting from the appropriate fluorinated precursors. The synthetic route typically includes the introduction of the fluorine atom, followed by the formation of the phosphinic acid moiety. The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods focus on optimizing these steps to scale up the synthesis while maintaining the quality of the final product .
Chemical Reactions Analysis
Lesogaberan napadisylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of the phosphinic acid moiety.
Reduction: Reduction reactions can be used to modify the fluorinated carbon center.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
Chemistry: It serves as a model compound for studying GABA B receptor agonists and their interactions.
Biology: The compound has been used to investigate the role of GABA B receptors in various physiological processes.
Medicine: Lesogaberan napadisylate has shown promise in treating GERD and other conditions related to esophageal sphincter relaxation.
Industry: The compound’s unique properties make it a valuable tool in pharmaceutical research and development .
Mechanism of Action
Lesogaberan napadisylate exerts its effects by selectively binding to GABA B receptors. This binding inhibits transient lower esophageal sphincter relaxation, thereby reducing the occurrence of GERD symptoms. The compound’s peripheral mode of action ensures that it does not cross the blood-brain barrier, minimizing central nervous system side effects. The molecular targets involved include the GABA B receptors, which play a crucial role in regulating esophageal sphincter function .
Comparison with Similar Compounds
Lesogaberan napadisylate is unique in its selective and potent action on GABA B receptors. Similar compounds include:
Baclofen: Another GABA B receptor agonist, but with more central nervous system side effects.
Gabapentin: Primarily used for neuropathic pain, it also interacts with GABA receptors but has a different mechanism of action.
Pregabalin: Similar to gabapentin, it is used for neuropathic pain and has GABAergic effects. This compound stands out due to its peripheral action and reduced side effects compared to these compounds .
Biological Activity
Lesogaberan napadisylate, also known as AZD-3355, is a selective agonist of gamma-aminobutyric acid type B (GABA B) receptors. Developed by AstraZeneca, it is primarily aimed at treating gastroesophageal reflux disease (GERD) by inhibiting transient lower esophageal sphincter relaxations (TLESRs). This article reviews the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and potential applications beyond GERD.
This compound functions as a potent GABA B receptor agonist, with an effective concentration (EC50) of approximately 8.6 nM for human recombinant GABA B receptors . Its primary action involves:
- Inhibition of TLESRs : By selectively binding to GABA B receptors, lesogaberan reduces the frequency of TLESRs, which are a significant contributor to GERD symptoms.
- Increase in Lower Esophageal Sphincter (LES) Pressure : Lesogaberan enhances LES pressure, thereby reducing acid reflux episodes .
This peripheral mechanism allows lesogaberan to avoid crossing the blood-brain barrier, minimizing central nervous system side effects that are often associated with other GABAergic agents like baclofen.
Clinical Efficacy
Several clinical studies have evaluated the efficacy and safety of lesogaberan in patients with GERD. Key findings from these studies are summarized below:
Case Studies and Observational Findings
- Phase IIb Randomized Trial : In a multi-center trial involving 661 patients with GERD symptoms partially responsive to proton pump inhibitors (PPIs), lesogaberan demonstrated marginal superiority over placebo in symptom relief but was well tolerated overall. The highest dose (240 mg) yielded statistically significant results compared to placebo .
- Manometric Studies : A study involving healthy volunteers showed that lesogaberan significantly reduced TLESRs and increased LES pressure postprandially, supporting its potential as a therapeutic agent for managing GERD .
- Exploratory Applications : Recent investigations have suggested that lesogaberan may have potential benefits in other conditions such as non-alcoholic steatohepatitis (NASH), where it was shown to improve histological outcomes in preclinical models .
Safety Profile
This compound has been generally well tolerated in clinical trials. Common adverse events reported include:
- Headaches
- Transient elevations in liver enzymes
- Paresthesia
These side effects were typically mild and resolved upon discontinuation or adjustment of dosage.
Properties
Molecular Formula |
C13H16FNO5PS+ |
---|---|
Molecular Weight |
348.31 g/mol |
IUPAC Name |
[(2R)-3-amino-2-fluoropropyl]-hydroxy-oxophosphanium;naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H8O3S.C3H7FNO2P/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;4-3(1-5)2-8(6)7/h1-7H,(H,11,12,13);3H,1-2,5H2/p+1/t;3-/m.1/s1 |
InChI Key |
QERQFECXORQRHA-ZYRQIYSTSA-O |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C([C@H](C[P+](=O)O)F)N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C(C(C[P+](=O)O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.